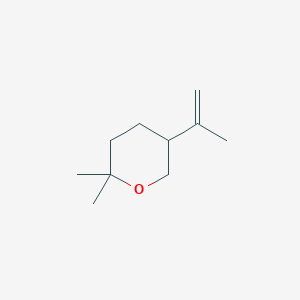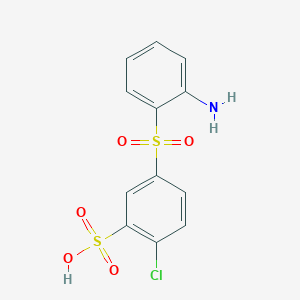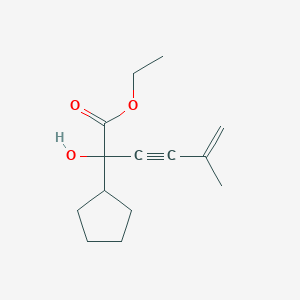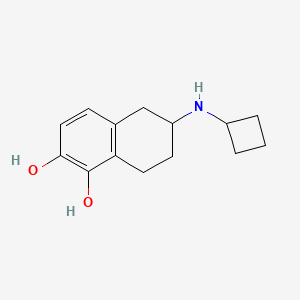
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a cyclobutylamino group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the cyclobutylamine precursor. Cyclobutylamine can be synthesized through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH4) or through the hydrogenation of cyclobutanone over a palladium catalyst .
The next step involves the formation of the tetrahydronaphthalene backbone. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to reduce the double bonds . The final step is the coupling of the cyclobutylamino group to the tetrahydronaphthalene backbone, which can be done using standard amination reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Cyclobutylamino)nicotinic acid: Shares the cyclobutylamino group but has a different backbone structure.
6-(Cyclobutylamino)nicotinonitrile: Another compound with a cyclobutylamino group, used in different applications.
Uniqueness
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of a cyclobutylamino group and a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
90060-31-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6-(cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-7-4-9-8-11(15-10-2-1-3-10)5-6-12(9)14(13)17/h4,7,10-11,15-17H,1-3,5-6,8H2 |
Clé InChI |
XUSXRRQANDIQGY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2CCC3=C(C2)C=CC(=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


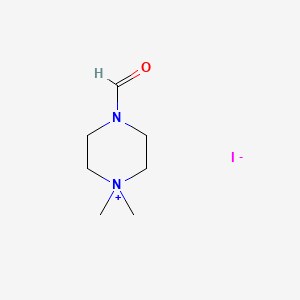
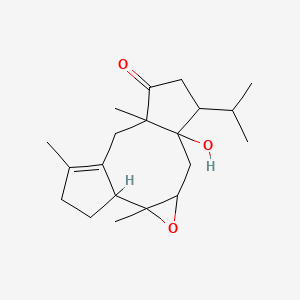

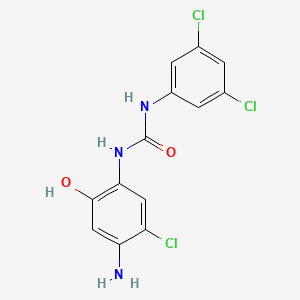
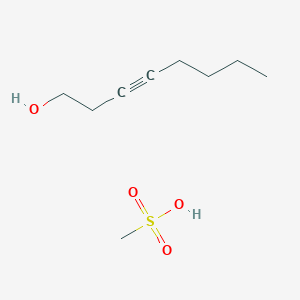
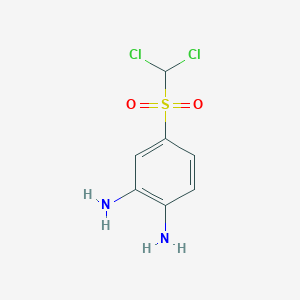

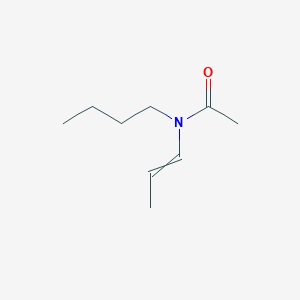
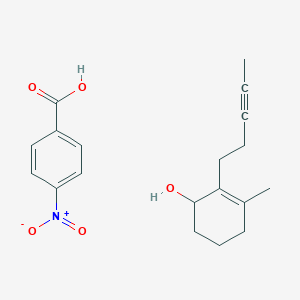
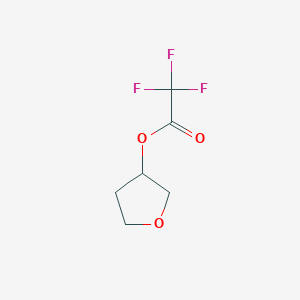
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
